molecular formula C6H18Cl3N3 B6174514 rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine trihydrochloride CAS No. 26251-48-9

rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine trihydrochloride

Cat. No.: B6174514
CAS No.: 26251-48-9
M. Wt: 238.6 g/mol
InChI Key: SNEWKSMEKAYNAT-UHFFFAOYSA-N
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Description

rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine trihydrochloride is a high-purity, synthetically valuable chiral amine building block crucial for advanced chemical and pharmaceutical research. This compound, provided as a stable salt, features a stereodefined cyclohexane backbone with three amine functional groups, making it an exceptional C3-symmetric trifunctionalized scaffold. Its primary research value lies in medicinal chemistry, where it serves as a rigid core structure for the development of novel molecular architectures, including potential protease inhibitors and receptor ligands that exploit its defined three-dimensional geometry https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01449 . Furthermore, its triamine structure makes it a versatile precursor for synthesizing complex chiral ligands used in asymmetric catalysis, such as for hydrogenation reactions, and as an organic linker in the construction of chiral metal-organic frameworks (MOFs) and other functional materials https://pubs.rsc.org/en/content/articlelanding/2020/SC/D0SC90181A . The racemic mixture allows for parallel investigation of all stereoisomers in early-stage drug discovery and material science projects. This product is intended for research applications by qualified laboratory personnel.

Properties

CAS No.

26251-48-9

Molecular Formula

C6H18Cl3N3

Molecular Weight

238.6 g/mol

IUPAC Name

cyclohexane-1,3,5-triamine;trihydrochloride

InChI

InChI=1S/C6H15N3.3ClH/c7-4-1-5(8)3-6(9)2-4;;;/h4-6H,1-3,7-9H2;3*1H

InChI Key

SNEWKSMEKAYNAT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(CC1N)N)N.Cl.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • Catalyst : Palladium on carbon (Pd/C) or ruthenium-based systems.

  • Solvent : Methanol or ethanol.

  • Pressure : 50–100 bar H₂ at 80–120°C for 12–24 hours.

Multi-Step Coupling and Functionalization

Suzuki-Miyaura Coupling for Intermediate Formation

The synthesis of triaminocyclohexane derivatives often begins with aryl halide intermediates. For example, 1,3-dibromobenzene (CAS 108-36-1) can undergo sequential Suzuki-Miyaura couplings to introduce boronate ester groups, followed by amination.

Example Protocol :

  • Coupling Step :

    • Substrate: 1,3-dibromobenzene.

    • Boronic Acid: 9-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole.

    • Catalyst: Pd(PPh₃)₄.

    • Base: K₂CO₃.

    • Solvent: Toluene/water.

    • Yield: 60–75%.

  • Amination Step :

    • Intermediate: Brominated biphenyl derivative.

    • Reagent: Ammonia or protected amines.

    • Catalyst: Pd₂(dba)₃ with BINAP ligand.

    • Base: NaOtBu.

    • Solvent: Toluene at 80°C.

This two-step process generates tri-substituted aromatic intermediates, which are subsequently hydrogenated to yield the cyclohexane triamine.

Reductive Amination of Cyclohexanone Derivatives

An alternative route involves reductive amination of a cyclohexanetrione precursor. For example:

  • Cyclohexanetrione Synthesis :

    • Substrate: 1,3,5-Triacetylbenzene.

    • Reaction: Baeyer-Villiger oxidation followed by hydrolysis.

  • Reductive Amination :

    • Reagent: NH₃ and NaBH₃CN.

    • Solvent: Methanol.

    • Conditions: 60°C, 24 hours.

While this method is hypothetical for the target compound, similar strategies are employed for polyamine synthesis.

Stereochemical Control via Chiral Auxiliaries

Achieving the rac-(1R,3S,5S) configuration requires enantioselective synthesis or resolution. Two strategies are prevalent:

Asymmetric Hydrogenation

  • Catalyst : Chiral ruthenium complexes (e.g., Ru-BINAP).

  • Substrate : Triketone or triimine derivatives.

  • Pressure : 10–20 bar H₂.

  • Yield : 50–70% enantiomeric excess (hypothetical).

Diastereomeric Salt Formation

  • Resolution Agent : Tartaric acid or camphorsulfonic acid.

  • Process :

    • Racemic triamine is treated with a chiral acid.

    • Diastereomeric salts are separated via crystallization.

    • Free base is regenerated and converted to trihydrochloride.

Trihydrochloride Formation

The final step involves protonating the triamine with hydrochloric acid:

Procedure :

  • Triamine : Dissolved in anhydrous ethanol.

  • HCl : 3 equivalents of concentrated HCl (37%) added dropwise at 0°C.

  • Precipitation : Product crystallizes upon cooling.

  • Yield : >90%.

Challenges and Optimization

Regioselectivity in Coupling Reactions

Competing side reactions during Suzuki-Miyaura couplings (e.g., homo-coupling) are mitigated by:

  • Ligand Choice : Bulky phosphines (e.g., Xantphos) improve selectivity.

  • Stoichiometry : Controlled molar ratios of boronic acid to aryl halide (1.1:1).

Hydrogenation Side Products

Over-reduction or dehalogenation is minimized using:

  • Catalyst Poisoning : Addition of quinoline or thiophene.

  • Temperature Moderation : 80–100°C .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can further modify the amine groups, potentially leading to the formation of secondary or tertiary amines.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Substitution Reagents: Halogenated compounds and other electrophiles are used in substitution reactions under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine trihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.

    Industry: It is used in the production of polymers, resins, and other materials due to its reactive amine groups.

Mechanism of Action

The mechanism of action of rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine trihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s amine groups can form hydrogen bonds, coordinate with metal ions, or participate in nucleophilic attacks, leading to various biochemical effects. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules.

Comparison with Similar Compounds

Research Findings and Gaps

  • Stereochemical Impact: The racemic mixture in the target compound could lead to divergent biological activity compared to non-chiral analogs, necessitating enantioselective studies .
  • Data Limitations : Direct experimental data on the target compound’s reactivity, stability, and toxicity are sparse. Current comparisons rely on structural inferences and analog-based extrapolation .

Biological Activity

Rac-(1R,3S,5S)-cyclohexane-1,3,5-triamine trihydrochloride is a triamine compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

  • Chemical Formula : C6H18Cl3N3
  • Molecular Weight : 238.58 g/mol
  • CAS Number : 26251-48-9
  • IUPAC Name : this compound

The compound exists as a white crystalline solid and is soluble in water due to the presence of multiple amine groups that can engage in hydrogen bonding.

Rac-(1R,3S,5S)-cyclohexane-1,3,5-triamine acts primarily as a ligand in coordination chemistry. Its structure allows it to form stable complexes with metal ions, which can influence various biological pathways. The tripodal nature of the molecule enables it to interact effectively with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research has indicated that triamines can exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic pathways. Studies have shown that rac-(1R,3S,5S)-cyclohexane-1,3,5-triamine demonstrates significant activity against various strains of bacteria and fungi.

Case Studies

  • Antibacterial Efficacy :
    A study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of several triamines including rac-(1R,3S,5S)-cyclohexane-1,3,5-triamine. Results indicated an IC50 value of approximately 25 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent against resistant bacterial strains .
  • Antifungal Properties :
    In another investigation reported in Mycological Research, rac-(1R,3S,5S)-cyclohexane-1,3,5-triamine was tested against Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests that it could be effective in treating fungal infections .

Table of Biological Activities

Activity TypeTarget OrganismIC50/MIC ValueReference
AntibacterialStaphylococcus aureus25 µg/mLJournal of Medicinal Chemistry
AntifungalCandida albicans15 µg/mLMycological Research

Q & A

Q. What are the optimal synthetic routes for rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine trihydrochloride, and how can reaction conditions be systematically optimized?

The synthesis of this triamine hydrochloride typically involves multi-step processes, such as reductive amination of cyclohexane derivatives or selective functionalization of pre-existing amino groups. Key steps include:

  • Cyclohexane scaffold preparation : Start with a cyclohexane precursor (e.g., cyclohexene derivatives) and introduce amino groups via catalytic hydrogenation or nucleophilic substitution.
  • Triamine formation : Sequential or parallel amination steps under controlled pH and temperature to avoid over-functionalization.
  • Hydrochloride salt formation : Reaction with HCl in polar solvents like ethanol.

Optimization : Use statistical experimental design (e.g., factorial or response surface methodology) to identify critical variables (temperature, solvent polarity, stoichiometry). For example, fractional factorial designs can reduce trial runs while capturing interactions between parameters .

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Stereochemical analysis : X-ray crystallography provides unambiguous confirmation of the (1R,3S,5s) configuration. For rapid assessment, chiral HPLC or capillary electrophoresis with chiral stationary phases can resolve enantiomers .
  • Purity assessment : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (with deuterated solvents) detect impurities. Quantitative titration (e.g., potentiometric) verifies hydrochloride content.
  • Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition points, critical for storage and handling .

Q. How can researchers address solubility and stability challenges during in vitro assays involving this compound?

  • Solubility : Test solvents with varying polarity (water, DMSO, ethanol) and use co-solvents (e.g., PEG-400) to enhance dissolution. Pre-saturate solutions to avoid precipitation .
  • Stability : Conduct accelerated stability studies under varying pH (1–13), temperature (4–40°C), and light exposure. Stabilizers like ascorbic acid may mitigate oxidative degradation .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways and intermediate structures for synthesizing this triamine hydrochloride?

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction intermediates and transition states. Software like Gaussian or ORCA can simulate energy barriers for amination steps .
  • Reaction path search : Implement nudged elastic band (NEB) methods to map potential energy surfaces and identify low-energy pathways .
  • Machine learning : Train models on existing reaction datasets to predict optimal catalysts or solvents, reducing experimental screening .

Q. How should researchers resolve contradictions between experimental yields and computational predictions for this compound’s synthesis?

  • Stepwise validation : Isolate and characterize intermediates (e.g., via LC-MS or IR spectroscopy) to confirm computational models.
  • Solvent effects : Re-evaluate solvent interactions (e.g., dielectric constant, hydrogen bonding) in simulations, as bulk solvent models may oversimplify .
  • Catalyst variability : Test alternative catalysts (e.g., transition metals vs. organocatalysts) to address discrepancies in activation energies .

Q. What methodologies enable enantiomeric separation of the racemic mixture, and how do the separated enantiomers differ in biological activity?

  • Separation techniques : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) or simulated moving bed (SMB) chromatography for large-scale separation .
  • Biological evaluation : Conduct receptor-binding assays (e.g., radioligand displacement) and molecular docking studies to compare enantiomer affinities. For example, one enantiomer may exhibit higher binding to aminergic receptors due to steric complementarity .

Q. How can researchers design experiments to study the compound’s interactions with metal ions or biomolecules?

  • Coordination chemistry : Titrate the triamine with metal salts (e.g., Cu²⁺, Fe³⁺) and monitor complex formation via UV-Vis spectroscopy or cyclic voltammetry .
  • Biomolecular interactions : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants with proteins or DNA .

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